molecular formula C24H28N2O3S B2854396 4-(Azepan-1-yl)-6-ethoxy-3-tosylquinoline CAS No. 866848-31-9

4-(Azepan-1-yl)-6-ethoxy-3-tosylquinoline

Cat. No. B2854396
CAS RN: 866848-31-9
M. Wt: 424.56
InChI Key: DTJJGEYNUBMGMF-UHFFFAOYSA-N
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Description

Azepan-1-yl compounds are a class of organic compounds containing a seven-membered saturated ring of five carbon atoms and two nitrogen atoms . They are used in the synthesis of various pharmaceuticals and have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of azepan-1-yl compounds can be complex and often involves multiple steps. The exact method would depend on the specific compound being synthesized.


Molecular Structure Analysis

The molecular structure of azepan-1-yl compounds is characterized by a seven-membered ring containing five carbon atoms and two nitrogen atoms . The exact structure would depend on the specific compound .


Chemical Reactions Analysis

Azepan-1-yl compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl compounds, such as their melting point, boiling point, and solubility, would depend on their specific structure .

Mechanism of Action

The mechanism of action of azepan-1-yl compounds would depend on their specific structure and the biological system in which they are acting . For example, some azepan-1-yl compounds are selective estrogen receptor modulators (SERMs), which means they can either activate or inhibit the estrogen receptor depending on the context .

Safety and Hazards

Like all chemicals, azepan-1-yl compounds should be handled with care. They may pose health risks if ingested, inhaled, or come into contact with the skin . Always refer to the safety data sheet (SDS) for the specific compound for detailed safety information .

properties

IUPAC Name

4-(azepan-1-yl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-3-29-19-10-13-22-21(16-19)24(26-14-6-4-5-7-15-26)23(17-25-22)30(27,28)20-11-8-18(2)9-12-20/h8-13,16-17H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJJGEYNUBMGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-6-ethoxy-3-tosylquinoline

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